
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C17H22FNO3. This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a fluorobenzoyl group, and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of tert-butyl 4-(2-fluorobenzoyl)-4-oxopiperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(2-chlorobenzoyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C17H22FNO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(21)19-10-8-17(22,9-11-19)14(20)12-6-4-5-7-13(12)18/h4-7,22H,8-11H2,1-3H3 |
InChI Key |
FPNHOSMPCJQVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



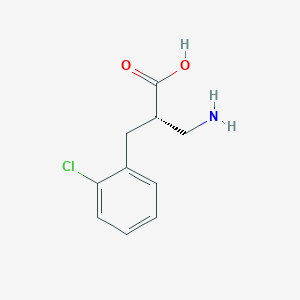
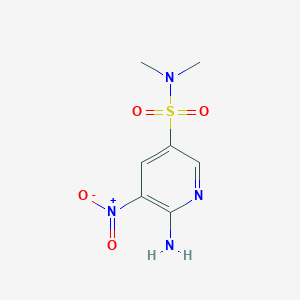

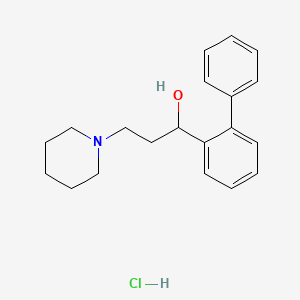

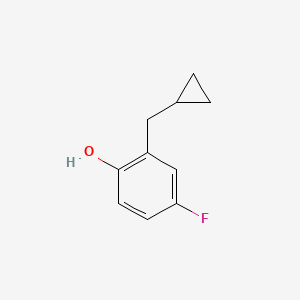
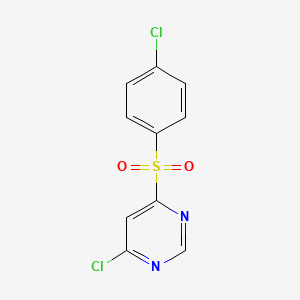
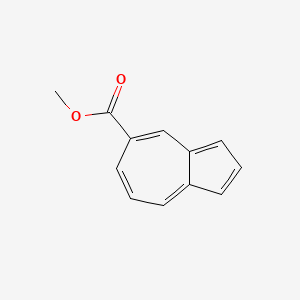
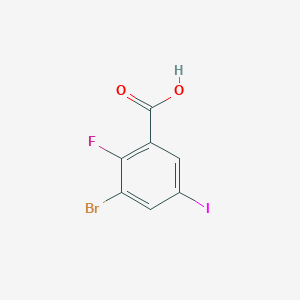
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)



